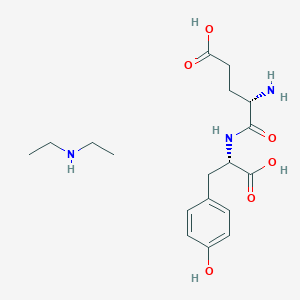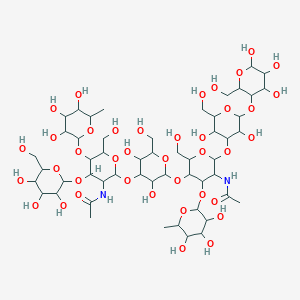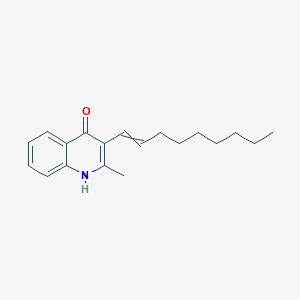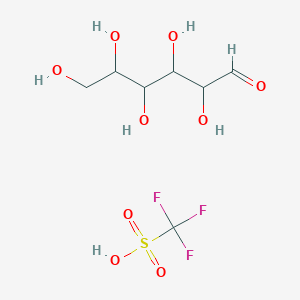
H-Glu-Tyr-OH.DEA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is typically a solid substance, often appearing as a colorless or white crystalline material. It is soluble in water and some organic solvents like methanol and ethanol . Glutamyl tyrosine is relatively stable under light and air but may decompose or react under high temperatures and strong acidic or basic conditions .
Vorbereitungsmethoden
The synthesis of H-Glu-Tyr-OH.DEA can be achieved through various methods. One common approach involves the reaction of phthalimide with glutamic acid to form phthalimide glutamate, which is then hydrolyzed to produce glutamyl tyrosine . Another method involves the use of activated ethers to synthesize polypeptides containing the Glu-Tyr sequence . Industrial production methods often utilize solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin .
Analyse Chemischer Reaktionen
H-Glu-Tyr-OH.DEA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
H-Glu-Tyr-OH.DEA has a wide range of scientific research applications. In chemistry, it is used as a biochemical synthesis intermediate, participating in the synthesis of peptides and proteins . In biology and medicine, it has potential antioxidant, anti-inflammatory, and anti-aging properties, although more research is needed to confirm these effects . Additionally, it is used in the study of molecular mechanisms and signaling pathways, particularly those involving peptide interactions and modifications .
Wirkmechanismus
The mechanism of action of H-Glu-Tyr-OH.DEA involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like angiotensin I-converting enzyme (ACE) by forming stable complexes with the enzyme’s active site pockets . This interaction is primarily influenced by electrostatic and van der Waals interactions, as well as nonpolar solvation energy . Additionally, the compound can undergo hydroxylation reactions catalyzed by enzymes like tyrosinase, leading to the formation of reactive quinones .
Vergleich Mit ähnlichen Verbindungen
H-Glu-Tyr-OH.DEA can be compared to other similar dipeptides, such as H-gamma-Glu-Tyr-OH and other glutamyl-containing peptides . These compounds share similar structural features and biochemical properties but may differ in their specific amino acid sequences and functional groups. The uniqueness of this compound lies in its specific combination of glutamic acid and tyrosine, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C18H29N3O6 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C14H18N2O6.C4H11N/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8;1-3-5-4-2/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22);5H,3-4H2,1-2H3/t10-,11-;/m0./s1 |
InChI-Schlüssel |
LBDWQPKSJKBFRR-ACMTZBLWSA-N |
Isomerische SMILES |
CCNCC.C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
Kanonische SMILES |
CCNCC.C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14798768.png)

![N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide](/img/structure/B14798777.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)

![2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)
![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)

